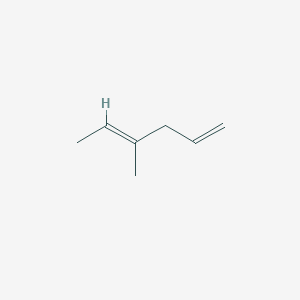
4-Methyl-1,4-hexadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1,4-hexadiene is a chemical compound that is commonly used in scientific research. This compound is a diene, which means that it contains two double bonds in its chemical structure. It is a colorless liquid that has a faint odor and is highly flammable. In
Mécanisme D'action
The mechanism of action of 4-Methyl-1,4-hexadiene is not well understood. However, it is believed to act as a diene in Diels-Alder reactions, which involves the formation of a cyclic compound through the reaction of a diene and a dienophile. It is also believed to act as a monomer in the synthesis of polyolefins, which involves the polymerization of olefins.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 4-Methyl-1,4-hexadiene. However, it is known to be highly flammable and can cause skin irritation and respiratory irritation upon contact.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Methyl-1,4-hexadiene in lab experiments is its versatility in organic chemistry and polymer chemistry research. It is also readily available and relatively inexpensive. However, one limitation is its highly flammable nature, which requires careful handling and storage.
Orientations Futures
There are several future directions for research involving 4-Methyl-1,4-hexadiene. One area of interest is the development of new catalysts for the synthesis of this compound. Another area of interest is the synthesis of new organic compounds using 4-Methyl-1,4-hexadiene as a starting material. Additionally, there is potential for the use of 4-Methyl-1,4-hexadiene in the development of new materials, such as polymers with unique properties.
Méthodes De Synthèse
4-Methyl-1,4-hexadiene can be synthesized using a variety of methods. One common method is through the reaction of 4-methyl-1,3-pentadiene with ethylene gas. This reaction is catalyzed by a palladium catalyst and occurs under high pressure and high temperature conditions. Another method involves the reaction of 4-methyl-1,3-pentadiene with acetylene gas. This reaction is catalyzed by a nickel catalyst and occurs under high pressure and high temperature conditions as well.
Applications De Recherche Scientifique
4-Methyl-1,4-hexadiene has a wide range of scientific research applications. It is commonly used in organic chemistry research as a diene in Diels-Alder reactions. It is also used in polymer chemistry research as a monomer in the synthesis of polyolefins. Additionally, it is used in the synthesis of a variety of other organic compounds, including pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
1116-90-1 |
|---|---|
Nom du produit |
4-Methyl-1,4-hexadiene |
Formule moléculaire |
C7H12 |
Poids moléculaire |
96.17 g/mol |
Nom IUPAC |
(4E)-4-methylhexa-1,4-diene |
InChI |
InChI=1S/C7H12/c1-4-6-7(3)5-2/h4-5H,1,6H2,2-3H3/b7-5+ |
Clé InChI |
JBVMSEMQJGGOFR-FNORWQNLSA-N |
SMILES isomérique |
C/C=C(\C)/CC=C |
SMILES |
CC=C(C)CC=C |
SMILES canonique |
CC=C(C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



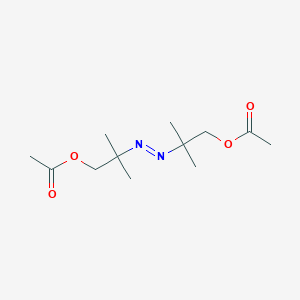
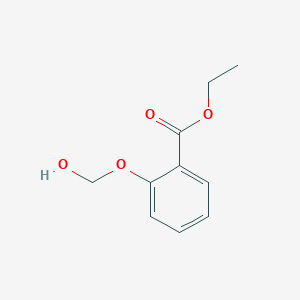
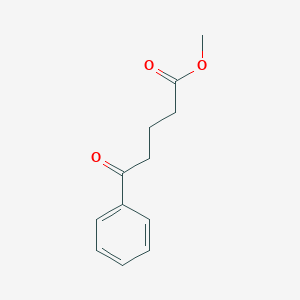
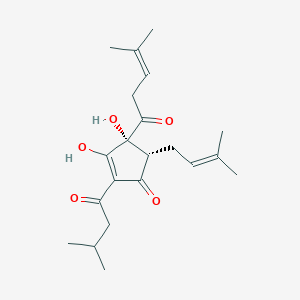
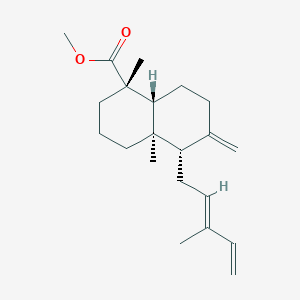
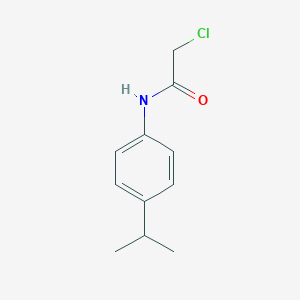

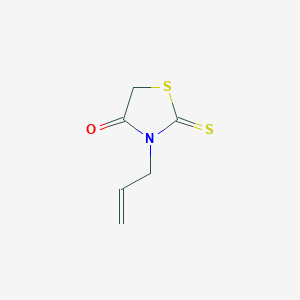
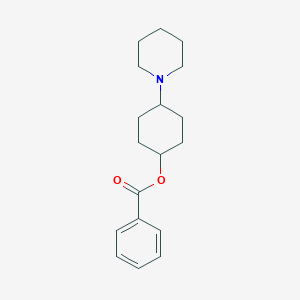
![[(1S,2S)-2-phenylcyclopropyl]benzene](/img/structure/B75713.png)
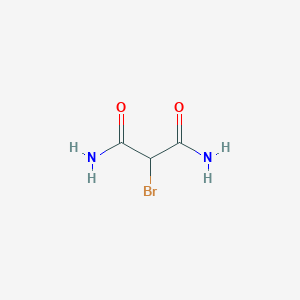
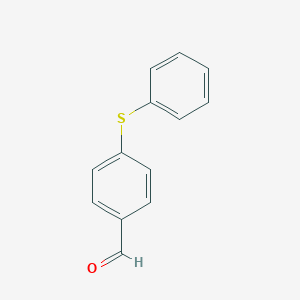
![5-Tert-butyl-2-[4-[2-[5-tert-butylbenzoxazol-2-yl]vinyl]phenyl]benzoxazole](/img/structure/B75720.png)
